Benzofuran-2-yl(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone
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Overview
Description
Benzofuran-2-yl(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties
Preparation Methods
The synthesis of benzofuran derivatives typically involves several key steps, including etherification, dehydrative cyclization, and transition-metal catalysis . For Benzofuran-2-yl(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone, the synthetic route may involve the following steps:
Etherification: The initial step involves the etherification of o-hydroxyacetophenones under basic conditions to form the benzofuran core.
Dehydrative Cyclization: This step involves the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones to form the benzofuran ring.
Transition-Metal Catalysis: The final step may involve the use of transition-metal catalysts to introduce the piperidine and fluorobenzyl groups.
Industrial production methods for benzofuran derivatives often involve optimizing these synthetic routes to achieve high yields and purity .
Chemical Reactions Analysis
Benzofuran-2-yl(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Scientific Research Applications
Benzofuran-2-yl(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of Benzofuran-2-yl(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, leading to its biological effects. The piperidine ring and fluorobenzyl group may enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Benzofuran-2-yl(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis and cancer.
8-Methoxypsoralen: Known for its photochemotherapeutic properties.
Angelicin: Another benzofuran derivative with therapeutic applications.
The unique combination of the benzofuran core, piperidine ring, and fluorobenzyl group in this compound distinguishes it from these similar compounds and may contribute to its specific biological activities .
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FNO3/c23-19-7-5-16(6-8-19)14-26-15-17-9-11-24(12-10-17)22(25)21-13-18-3-1-2-4-20(18)27-21/h1-8,13,17H,9-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFWORIFCCOADE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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